Product packaging for Salvileucalin B(Cat. No.:)

Salvileucalin B

Cat. No.: B1264159
M. Wt: 334.3 g/mol
InChI Key: ZWSRRRRYHMMHQC-MDOCMBDYSA-N
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Description

Natural Occurrence and Botanical Source of Salvileucalin B

This compound is a natural product isolated from Salvia leucantha, a perennial evergreen plant commonly known as the Mexican bush sage. ethz.chresearchgate.net This plant belongs to the Lamiaceae family. nih.gov The compound is found in the aerial parts of the plant. ethz.chnih.govebi.ac.uk Salvia leucantha is also the source of other related diterpenoids, including salvileucalin A, salvileucalin C, and spiroleucantholide. nih.govresearchgate.net

Discovery and Initial Reporting of this compound

The discovery of this compound was first reported in 2008 by a team of researchers led by Takeya. ethz.chnih.gov It was isolated from the aerial portions of Salvia leucantha alongside a related compound, salvileucalin A. nih.gov The elucidation of its complex structure was a significant undertaking, requiring a combination of advanced analytical techniques. Researchers employed spectroscopic analysis, single-crystal X-ray crystallographic analysis, and vibrational circular dichroism to determine its absolute structure. nih.govebi.ac.uk The compound was identified as a diterpenoid with a novel, rearranged neoclerodane skeleton. nih.govnih.gov

Significance of the this compound Molecular Architecture in Natural Product Chemistry

The molecular structure of this compound is of considerable interest to synthetic and natural product chemists. thieme-connect.comresearchgate.net It is characterized by a complex, highly functionalized, heptacyclic skeleton. organic-chemistry.org A key feature of this architecture is a central norcaradiene subunit, which is part of a tricyclo[3.2.1.02,7]octane system. ethz.chnih.gov This structure represents a novel type of neoclerodane, a class of diterpenes. nih.gov

The intricacy of this compound, particularly its fully substituted and sterically hindered cyclopropane (B1198618) ring, presents a formidable challenge for total synthesis. thieme-connect.comacs.org This structural complexity has spurred innovation in synthetic methodology, particularly in the field of arene cyclopropanation reactions. thieme-connect.comicmol.es The successful enantioselective total synthesis of (+)-salvileucalin B, first reported by Reisman and co-workers in 2011, was a landmark achievement. ethz.ch A key step in their strategy involved a copper-catalyzed intramolecular arene cyclopropanation to construct the unique norcaradiene core. ethz.chebi.ac.ukacs.org The challenges posed by the synthesis of this compound have driven the development of new chemical reactions and strategies, highlighting its role as a catalyst for innovation in organic chemistry. icmol.esdiva-portal.org

Chemical Compound Data

Below are interactive tables detailing the properties of this compound.

Properties of this compound
PropertyValue
Molecular FormulaC₂₀H₁₄O₅ nih.gov
Molar Mass334.3 g/mol nih.gov
ClassDiterpenoid, Neoclerodane nih.govnih.gov
Key Structural FeaturesRearranged neoclerodane skeleton, tricyclo[3.2.1.0(2,7)]octane substructure, norcaradiene core, γ-lactone, furan (B31954) ring nih.govebi.ac.uknih.gov
Compound Identification
Identifier TypeIdentifier
IUPAC Name(1R,3S,9S,11S,17S)-3-(furan-3-yl)-4,15-dioxahexacyclo[9.6.1.0¹,⁹.0²,⁶.0⁹,¹⁷.0¹³,¹⁷]octadeca-2(6),7,12-triene-5,14-dione nih.gov
InChIKeyZWSRRRRYHMMHQC-MDOCMBDYSA-N nih.gov
PubChem CID25111945 nih.gov
ChEBI66154 ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O5 B1264159 Salvileucalin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

(1R,3S,9S,11S,17S)-3-(furan-3-yl)-4,15-dioxahexacyclo[9.6.1.01,9.02,6.09,17.013,17]octadeca-2(6),7,12-triene-5,14-dione

InChI

InChI=1S/C20H14O5/c21-16-12-1-3-18-6-10-5-13-17(22)24-9-20(13,18)19(18,7-10)14(12)15(25-16)11-2-4-23-8-11/h1-5,8,10,15H,6-7,9H2/t10-,15+,18+,19+,20+/m0/s1

InChI Key

ZWSRRRRYHMMHQC-MDOCMBDYSA-N

Isomeric SMILES

C1[C@H]2C[C@@]34[C@@]1([C@]35COC(=O)C5=C2)C=CC6=C4[C@H](OC6=O)C7=COC=C7

Canonical SMILES

C1C2CC34C1(C35COC(=O)C5=C2)C=CC6=C4C(OC6=O)C7=COC=C7

Synonyms

salvileucalin B

Origin of Product

United States

Structural Characterization and Stereochemical Elucidation of Salvileucalin B

Elucidation of the Rearranged Neoclerodane Skeleton of Salvileucalin B

This compound is classified as a diterpenoid, and its foundational structure is a rearranged neoclerodane skeleton. nih.govresearchgate.net This classification was determined through extensive spectroscopic analysis upon its initial isolation. researchgate.net Unlike typical neoclerodane diterpenoids, this compound possesses an unprecedented carbon framework, marking it as a significant and unusual member of this class. researchgate.netresearchgate.net The compound was isolated alongside a related diterpenoid, salvileucalin A, and its unique structure suggests a complex biogenetic relationship between the two. researchgate.net

Identification of the Tricyclo[3.2.1.02,7]octane Substructure in this compound

A defining feature of this compound's molecular architecture is a highly strained, caged carbon framework. researchgate.netresearchgate.net Detailed analysis confirmed this feature to be a tricyclo[3.2.1.02,7]octane substructure. researchgate.netresearchgate.net This novel polycyclic system is a result of the incorporation of what is the exocyclic C-20 methylene (B1212753) in its precursor, salvileucalin A. researchgate.net The presence of this tricyclo[3.2.1.02,7]octane core makes this compound the first natural product among neoclerodane diterpenoids to feature such a caged framework. researchgate.net

Determination of Absolute Configuration of this compound

Determining the absolute stereochemistry of such a complex, multi-ring system required a dual approach, employing both solid-state analysis and solution-phase spectroscopy to unambiguously assign the configuration of its stereocenters.

Single-crystal X-ray diffraction was a pivotal technique in the structural elucidation of this compound. researchgate.netresearchgate.net By obtaining suitable crystals of the compound, researchers were able to perform X-ray analysis, which provided a definitive three-dimensional model of the molecule. researchgate.netcaltech.edu This solid-state analysis confirmed the connectivity of the atoms and the relative stereochemistry of the chiral centers within the rearranged neoclerodane and the tricyclic substructure. researchgate.net The resulting crystallographic data provided the foundational evidence for its unprecedented structure. nih.govresearchgate.net

Table 1: Crystallographic Data for this compound
ParameterValue
Compound NameThis compound
Molecular FormulaC₂₀H₁₄O₅
CCDC Number693598 nih.gov
Associated PublicationDOI: 10.1021/ol801620u nih.gov

To confirm the absolute configuration determined by X-ray analysis and to establish the stereochemistry in solution, Vibrational Circular Dichroism (VCD) spectroscopy was employed. researchgate.netresearchgate.net VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netdtic.mil

The experimental VCD spectrum of this compound was compared with theoretical spectra generated using quantum chemical calculations. researchgate.netresearchgate.net Specifically, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory were used to predict the VCD spectrum for the proposed enantiomeric structure. researchgate.netresearchmap.jp The excellent agreement between the experimental VCD spectrum and the calculated spectrum for the assigned enantiomer provided conclusive evidence for the absolute configuration of (+)-Salvileucalin B in solution. researchgate.netresearchgate.net This combined approach of X-ray crystallography and VCD spectroscopy represents a robust strategy for the complete stereochemical elucidation of complex natural products. researchgate.netresearchgate.net

Chemical Synthesis of Salvileucalin B and Its Core Structures

Enantioselective Total Synthesis of (+)-Salvileucalin B

The first and only enantioselective total synthesis of (+)-Salvileucalin B was accomplished by the research group of Sarah E. Reisman in 2011. ethz.chnih.gov This landmark achievement features a key copper-catalyzed intramolecular arene cyclopropanation to construct the molecule's unique norcaradiene core. nih.govacs.org The total synthesis was completed in 18 steps in its longest linear sequence from commercially available starting materials. acs.orgwpmucdn.com

The Reisman group's approach was centered on the formidable challenge of constructing the fully substituted cyclopropane (B1198618) embedded within the caged polycyclic skeleton of Salvileucalin B. acs.orgthieme-connect.com Their retrosynthetic analysis identified a strategic disconnection across the central cyclopropane of the norcaradiene core. ethz.ch This led to a precursor, an α-diazo-β-ketonitrile, which could undergo an intramolecular arene cyclopropanation to forge the complex core in a single, efficient step. organic-chemistry.orgethz.ch

The forward synthesis began with the assembly of a 1,2,3,4-tetrasubstituted aromatic ring. organic-chemistry.orgresearchgate.net This was achieved by first establishing a stereogenic center via the enantioselective addition of a zinc acetylide to 3-furaldehyde. acs.org A second stereocenter was set using the Myers pseudoephedrine amide alkylation protocol. organic-chemistry.orgresearchgate.netacs.org These steps led to an intermediate acid, which was then homologated using an Arndt-Eistert procedure followed by condensation with the anion of acetonitrile (B52724) to generate the crucial α-diazo-β-ketonitrile precursor. organic-chemistry.orgresearchgate.net

The pivotal step in the synthesis was the intramolecular cyclization of this diazo ketone precursor. organic-chemistry.org Exposure of the α-diazo-β-ketonitrile to a copper catalyst under microwave irradiation successfully formed the hexacyclic norcaradiene ketone. organic-chemistry.orgethz.ch Subsequent synthetic manipulations, including a Pd-mediated cyclocarbonylation and a final selective allylic oxidation, completed the synthesis of (+)-Salvileucalin B. organic-chemistry.orgresearchgate.netthieme-connect.com

Key Strategic Element Description Relevant Precursor/Intermediate
Retrosynthetic Disconnection Scission of the central cyclopropane bond in the norcaradiene core. ethz.chα-diazo-β-ketonitrile (Intermediate 1 in Reisman Synthesis). organic-chemistry.org
Key Forward Reaction Copper-catalyzed intramolecular arene cyclopropanation. nih.govacs.orgHexacyclic ketone (Intermediate 2 in Reisman Synthesis). organic-chemistry.org
Stereocenter Installation Enantioselective addition and Myers pseudoephedrine protocol. organic-chemistry.orgresearchgate.netAcid (Intermediate 11 in Reisman Synthesis). organic-chemistry.orgresearchgate.net
Final Transformations Pd-mediated cyclocarbonylation and selective allylic oxidation. organic-chemistry.orgthieme-connect.comLactone (Intermediate 13 in Reisman Synthesis). researchgate.net

The synthesis was not without significant hurdles, the solutions to which provided key insights into the reactivity of complex intermediates.

Chemoselectivity in Cyclopropanation : A primary challenge was the potential for a competing intramolecular C–H insertion reaction at an activated benzylic position, which would form a cyclopentane (B165970) instead of the desired norcaradiene. ethz.ch The Reisman group discovered that the choice of the diazo substrate was critical. ethz.ch While α-diazo-β-ketoesters favored the undesired C–H insertion, the corresponding α-diazo-β-ketonitriles furnished the desired norcaradiene product with high selectivity. ethz.chacs.org

Unexpected Reversible Rearrangement : The synthesized norcaradiene skeleton is highly strained. organic-chemistry.orgresearchgate.net Upon conversion of the ketone to an enol triflate for further functionalization, subsequent reduction with DIBAL-H did not yield the expected aldehyde. organic-chemistry.org Instead, the product of a formal Claisen rearrangement was observed. organic-chemistry.orgresearchgate.net Recognizing that this rearrangement was likely thermally reversible, the team proceeded with the DIBAL-H reduction of the rearranged ether. organic-chemistry.orgresearchgate.net This strategy was successful, as the desired primary alcohol, resulting from the reduction of the targeted norcaradiene intermediate, was successfully formed. organic-chemistry.orgresearchgate.net This key finding highlighted a reversible retro-Claisen rearrangement of the highly functionalized norcaradiene intermediate. nih.govebi.ac.uk

Epimerization During Hydrolysis : An early-stage intermediate containing a chiral amide proved difficult to hydrolyze to the corresponding carboxylic acid without causing epimerization at a nearby stereocenter. organic-chemistry.orgacs.org The solution was to carry the amide through a cyclization step first, which after hydrolysis, effectively delivered the desired acid as a 10:1 mixture of diastereomers. organic-chemistry.orgresearchgate.net

Modular Synthetic Approaches to this compound Structural Domains

An alternative "modular" strategy for the construction of the core structure of this compound was developed by the group of David Y.-K. Chen. ebi.ac.ukacs.orgnih.gov This approach divides the molecule into three distinct domains ("A", "B", and "C") and assembles each through a dedicated set of reactions. ebi.ac.ukacs.org This flexible strategy was designed to facilitate further chemical and biological investigations of the compound class. ebi.ac.ukacs.orgnih.gov

Structural Domain Key Synthetic Method Description
Domain "A" Bioinspired Intramolecular Diels-Alder Reaction. ebi.ac.ukacs.orgnih.govThis cycloaddition reaction was employed to construct the foundational ring system of the first domain. acs.org
Domain "B" REDOX Chemistry. ebi.ac.ukacs.orgnih.govOxidation-reduction reactions were used to install the necessary functionality on the second domain. acs.org
Domain "C" Palladium-Mediated Cross-Coupling. ebi.ac.ukacs.orgnih.govA palladium-catalyzed coupling reaction was utilized to attach the third and final domain to the core structure. acs.org

Synthesis of the Pentacyclic Core of (+)-Salvileucalin B

A concise synthesis of the prochiral pentacyclic core of (+)-Salvileucalin B has been reported by the Taber group. acs.orgacs.org This work takes advantage of the inherent symmetry within the core structure. acs.org The key feature of this approach is the copper-catalyzed intramolecular cyclopropanation of a symmetrical indane-derived α-diazo β-keto ester. acs.orgacs.orgresearchgate.net This reaction efficiently produces the meso-norcaradiene core. acs.org This practical and symmetrical approach allows for the preparation of gram quantities of the core structure with minimal purification, which could enable the ready preparation of derivatives for further study. acs.org

Key Reaction Methodologies in this compound Synthesis

The pursuit of this compound's total synthesis has spurred the application and development of powerful chemical reactions, most notably for the creation of its unique core structure.

The formation of the central norcaradiene subunit is the most critical transformation in the synthesis of this compound. ethz.chacs.org This was achieved via an intramolecular arene cyclopropanation, a variant of the classic Büchner reaction, which involves the addition of a carbene to an aromatic ring. ethz.chcaltech.edunih.gov

In the context of the Reisman synthesis, an in-situ-generated copper carbenoid from an α-diazo-β-ketonitrile attacks the electron-rich aromatic ring within the same molecule. organic-chemistry.orgethz.ch This reaction dearomatizes the arene to form the fused cyclopropane ring system characteristic of a norcaradiene. nih.gov

A significant challenge in this transformation is controlling the chemoselectivity. ethz.ch The reactive carbene intermediate could potentially react with other sites in the molecule, particularly through C–H insertion at an activated benzylic methylene (B1212753) group to form a five-membered ring. ethz.ch Extensive investigation by the Reisman group revealed that the substrate itself plays a crucial role in directing the reaction pathway. acs.org They found that while rhodium catalysts tended to produce mixtures, copper catalysts, specifically copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), favored the desired cyclopropanation. ethz.ch Furthermore, the use of an α-diazo-β-ketonitrile was uniquely effective in promoting the arene cyclopropanation over the competing C-H insertion, a finding that was essential for the success of the total synthesis. ethz.chacs.org The stability of the norcaradiene product is also noteworthy; while norcaradienes can exist in equilibrium with their cycloheptatriene (B165957) tautomers, the tricyclo[3.2.1.0]octane substructure of this compound's core greatly destabilizes the ring-opened form, ensuring the stability of the norcaradiene. ethz.chescholarship.org

Rearrangement Reactions in this compound Synthesis

During the intricate, multi-step synthesis of this compound, unexpected rearrangement reactions of complex intermediates were encountered, posing significant synthetic hurdles.

A notable challenge in the total synthesis of (+)-Salvileucalin B was the discovery of an unusual reversible retro-Claisen rearrangement. nih.govacs.orgacs.org This occurred during attempts to advance a highly functionalized norcaradiene intermediate. acs.orgcaltech.edu When an enol triflate derivative of the norcaradiene ketone was treated with the reducing agent DIBAL at low temperatures, the expected aldehyde was not the major product. organic-chemistry.orgacs.org Instead, the major product was identified as a vinyl ether, which formed via a retro-Claisen rearrangement. acs.org

Fortunately, this ring-opening rearrangement was found to be reversible. organic-chemistry.orgacs.org By understanding this equilibrium, the researchers were able to proceed with the DIBAL reduction, ultimately obtaining the desired primary alcohol from the reduction of the aldehyde, which was present in the reaction mixture due to the reversible nature of the rearrangement. organic-chemistry.org

The synthesis of this compound encountered an undesired vinylcyclopropyl carbaldehyde rearrangement. uni-konstanz.debeilstein-journals.org This type of rearrangement is a known transformation for strained cyclopropane systems. In the context of the this compound synthesis, the attempted reduction of the enol triflate intermediate with DIBAL-H led to the rearranged vinyl ether product via a retro-Claisen mechanism, which is a variant of the vinylcyclopropyl carbaldehyde rearrangement. organic-chemistry.orgacs.orguni-konstanz.de This transformation highlights the high degree of strain within the assembled hexacyclic ketone skeleton, which provides a driving force for rearrangement to a less strained system. organic-chemistry.org

Metal-Catalyzed Cycloisomerization Strategies

To construct the necessary precursors for the key cyclopropanation step, metal-catalyzed cycloisomerization reactions have been employed. In Reisman's total synthesis, the central arene unit of the cyclopropanation precursor was generated via a ruthenium-catalyzed cycloisomerization of a diyne intermediate. ethz.chescholarship.org This powerful transformation efficiently assembles the aromatic ring system required for the subsequent intramolecular arene cyclopropanation. In related synthetic efforts, platinum catalysts like PtCl₂ have also been used for similar cycloisomerization reactions to form aromatic and cyclic structures from alkyne precursors. ethz.ch

Palladium-Mediated Cross-Coupling in this compound Fragment Assembly

An alternative, modular strategy for accessing the core structure of this compound has been developed, which relies on the assembly of the molecule from distinct domains. nih.govacs.org This approach features a palladium-mediated cross-coupling reaction to connect a key fragment, designated as domain "C". nih.govacs.orgresearchgate.net This strategy allows for a flexible synthesis that should facilitate the preparation of derivatives for further study. nih.govacs.org The use of palladium-catalyzed reactions, such as the Stille coupling or Suzuki coupling, is a well-established method for forming C-C bonds in the synthesis of complex molecules. researchgate.net

Bioinspired Intramolecular Diels-Alder Reactions in this compound Domain Construction

The synthesis of the complex architecture of this compound has been approached through modular strategies, which involve the independent construction of its principal structural domains. acs.orgnih.gov A key feature of this approach is the application of a bioinspired intramolecular Diels-Alder reaction to form the tricyclic system designated as domain "A". nih.govresearchgate.net This strategic decision is rooted in the proposed biosynthetic pathway of this compound, where such a cycloaddition is hypothesized to occur naturally. ebi.ac.uk

Research into this synthetic pathway has been supported by computational studies. Quantum chemical calculations have been performed to understand how an enzyme might catalyze and accelerate the intramolecular Diels-Alder reaction that leads to the formation of the this compound core. ebi.ac.uknih.gov These theoretical models, or "theozymes," examined how arrays of functional groups typically found in enzyme active sites could facilitate the proposed cycloaddition. ebi.ac.ukrsc.org This bio-computational research lends support to the viability of the intramolecular Diels-Alder reaction as a crucial step in the natural formation of this complex diterpenoid. ebi.ac.uk

In a modular synthetic approach, the construction of domain "A" via the intramolecular Diels-Alder reaction is a critical step, which is followed by the functionalization of domain "B" and the final coupling with domain "C" to assemble the complete core structure of this compound. acs.orgnih.gov This strategy offers a flexible pathway that could potentially be adapted for the synthesis of both the natural product and designed analogues, facilitating further investigation into the biological activities of this class of compounds. acs.orgresearchgate.net

Table 1: Key Features of the Bioinspired Intramolecular Diels-Alder Strategy

FeatureDescriptionSource(s)
Reaction Type Intramolecular Diels-Alder Cycloaddition nih.govresearchgate.net
Synthetic Target Domain "A" of the this compound core structure. acs.orgnih.gov
Inspiration The reaction is inspired by the proposed natural biosynthetic pathway of this compound. ebi.ac.uk
Theoretical Support Quantum chemical calculations have modeled how enzymatic functional groups could accelerate the reaction. ebi.ac.uknih.govrsc.org

Redox Chemistry in this compound Functionalization

Following the construction of the primary domains of this compound, specific functionalization is required to introduce the correct oxidation state at various positions. Redox chemistry plays a crucial role in this phase, particularly in the modification of the structural domain referred to as "B". nih.govresearchgate.net Synthetic strategies have employed oxidation-reduction reactions to install key functional groups in the later stages of the synthesis. nih.gov

Table 2: Application of Redox Chemistry in this compound Synthesis

FeatureDescriptionSource(s)
Reaction Type Oxidation-Reduction (Redox) Chemistry nih.gov
Synthetic Target Functionalization of Domain "B". acs.orgresearchgate.net
Specific Reaction Late-stage allylic oxidation. thieme-connect.com
Strategic Advantage Avoided extraneous protecting group and redox manipulations, leading to a shorter synthesis. thieme-connect.com

Preclinical Biological Activity and Proposed Mechanisms of Action of Salvileucalin B

Cytotoxic Activity of Salvileucalin B in Cancer Cell Lines

Research has demonstrated that this compound possesses cytotoxic properties against human cancer cells. wpmucdn.com The compound's efficacy has been specifically evaluated against cell lines representing lung and colon adenocarcinoma. organic-chemistry.orgoup.com

This compound has shown modest cytotoxic activity against the A549 human lung adenocarcinoma cell line. organic-chemistry.orgoup.com Studies have reported an IC50 value of 5.23 µg/mL for this cell line, indicating its ability to inhibit the growth of these cancer cells. wpmucdn.com

The compound has also been tested against the HT-29 human colon adenocarcinoma cell line, where it exhibited notable cytotoxic effects. organic-chemistry.orgoup.com The reported IC50 value against HT-29 cells is 1.88 µg/mL, suggesting a higher potency against this colon cancer cell line compared to the A549 lung cancer cell line. wpmucdn.com

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
A549Human Lung Adenocarcinoma5.23
HT-29Human Colon Adenocarcinoma1.88

Exploration of Cellular Targets and Molecular Mechanisms of this compound

While the cytotoxic activity of this compound has been established, the specific cellular targets and molecular mechanisms underlying its action are not yet fully elucidated in the available scientific literature. The primary focus of published research has been on the compound's complex, heptacyclic skeleton and its challenging total synthesis. organic-chemistry.orgnih.govunibas.ch Key achievements in this area include a copper-catalyzed arene cyclopropanation to create the unique norcaradiene core and the observation of a reversible retro-Claisen rearrangement during the synthetic process. nih.govresearchgate.net These synthetic studies were motivated by the compound's biological activity, but further detailed mechanistic studies to identify its direct molecular targets or the specific signaling pathways it modulates to induce cell death have not been extensively reported.

Structure Activity Relationship Sar Studies and Analogue Design of Salvileucalin B

Design and Synthesis of Salvileucalin B Derivatives for SAR Elucidation

The intricate, highly strained heptacyclic skeleton of this compound presents a significant synthetic challenge. organic-chemistry.org However, accessing analogues is crucial for pharmacophore studies and understanding its mode of action. escholarship.org Synthetic strategies have focused on both the total synthesis of the natural product and the creation of simplified core structures to serve as derivatives for biological evaluation.

An enantioselective total synthesis of (+)-Salvileucalin B was successfully developed, with key steps including a copper-catalyzed intramolecular arene cyclopropanation of a functionalized diazo ketone to construct the strained norcaradiene core. organic-chemistry.orgnih.gov Another approach utilized a ruthenium-catalyzed cycloisomerization of an enantiopure trialkyne. uni-konstanz.de The homologation of carboxylic acid intermediates, for instance via the Arndt-Eistert procedure, was also a critical step in building the complex framework. organic-chemistry.orguni-konstanz.de

For the purpose of SAR elucidation, a more direct approach involved the design and synthesis of simplified analogues that retain key structural elements of this compound. Researchers synthesized a novel [4.3.1]propelladiene, which represents the core pentacyclic substructure of the natural product. publish.csiro.aupublish.csiro.au The key transformation in this synthesis was a rhodium-catalysed intramolecular Büchner reaction. publish.csiro.auresearchgate.net From this core propelladiene, a series of derivatives were readily obtained through various reduction reactions, yielding partially or fully saturated analogues to probe the influence of the double bonds within the core structure. publish.csiro.aupublish.csiro.au The hypothesis was that if this core structure embodied the basic pharmacophore, these simpler, more accessible compounds might exhibit similar cytotoxicity to this compound itself. escholarship.orgpublish.csiro.au

Probing the Pharmacophore of Cytotoxic Neoclerodane this compound

The pharmacophore of a molecule defines the essential structural features responsible for its biological activity. For this compound, initial speculation centered on two main components: the unique [4.3.1]propellane core and the α-alkylidene-γ-butyrolactone moiety embedded within the polycyclic system. publish.csiro.aupublish.csiro.au

To test this hypothesis, a research strategy was implemented to isolate the contribution of the core structure. publish.csiro.au A novel [4.3.1]propelladiene (referred to as compound 2 in the study) was synthesized to act as a simplified analogue of the natural product's pentacyclic core. publish.csiro.auresearchgate.net This compound, along with a suite of its reduced derivatives (compounds 12–17), were used to systematically probe for the essential pharmacophoric elements. publish.csiro.au

Influence of Structural Modifications on this compound Bioactivity

The bioactivity of this compound has been demonstrated against several cancer cell lines. The modification of its structure, particularly through simplification, has a profound influence on this activity. This compound exhibits notable cytotoxicity against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT-29) cell lines. sciengine.comorganic-chemistry.org

Table 1: Cytotoxicity of this compound
Cell LineIC₅₀ (μM)IC₅₀ (µg/mL)Reference
A549 (human lung adenocarcinoma)15.75.23 sciengine.compublish.csiro.au
HT-29 (human colon adenocarcinoma)5.61.88 sciengine.compublish.csiro.au

Structural modifications undertaken for SAR studies primarily involved the synthesis of a simplified pentacyclic [4.3.1]propelladiene core and its subsequently reduced derivatives. publish.csiro.au These modifications effectively removed the furan (B31954) ring and the second lactone system present in the parent molecule. publish.csiro.au

The biological evaluation of these analogues showed a complete loss of cytotoxicity. publish.csiro.aupublish.csiro.au This stark difference in bioactivity underscores the critical importance of the peripheral functional groups to the molecule's cytotoxic effect.

Table 2: Comparison of Bioactivity of this compound and Its Simplified Analogues
CompoundKey Structural FeaturesCytotoxic ActivityReference
This compoundComplete heptacyclic structure with furan and two lactone ringsActive sciengine.compublish.csiro.au
[4.3.1]Propelladiene Analogue (Compound 2)Simplified pentacyclic core; lacks furan and second lactoneEssentially inactive publish.csiro.aupublish.csiro.au
Reduced Propelladiene Derivatives (Compounds 12-17)Saturated versions of the simplified coreEssentially inactive publish.csiro.aupublish.csiro.au

The lack of activity in these simplified systems indicates that the unique three-dimensional arrangement of the entire this compound molecule, including the specific placement of the furan and lactone moieties, is necessary for its interaction with its biological target.

Computational Approaches to this compound SAR Analysis

While experimental synthesis and biological testing form the foundation of SAR studies, computational approaches offer valuable insights into the structural and electronic properties of complex molecules like this compound.

One area of theoretical analysis concerns the stability of the norcaradiene (NCD) system, a key feature of the this compound core. escholarship.org The NCD structure exists in equilibrium with a cycloheptatriene (B165957) (CHT) tautomer. escholarship.org Computational considerations suggest that the electronics and sterics of substituents can influence this equilibrium. escholarship.org In the synthesis of this compound, only the NCD tautomer is observed. escholarship.org This is attributed to the rigid tricyclic substructure, which would significantly destabilize the corresponding ring-opened CHT tautomer, thus "locking" the molecule in its NCD form. escholarship.org This inherent structural stability is a crucial aspect of its molecular architecture.

Furthermore, advanced computational tools are being developed to analyze and codify the complex three-dimensional conformations of natural products. Programs like the Conformational Code for Organic Molecules (CCOM) have been proposed for the codification of conformations, which could be instrumental in quantitative structure-activity relationship studies for molecules as complex as this compound. researchmap.jp Understanding the molecule's preferred 3D shape is vital, as biological function is intrinsically linked to conformation. researchmap.jp For complex protein-protein interactions, which may be relevant to the mechanism of some cytotoxic agents, molecular dynamics simulations are considered crucial to understanding the dynamic behavior that static crystal structures cannot capture. ucl.ac.uk

Biosynthetic Pathways and Precursors of Salvileucalin B

Diterpenoid Biosynthesis in Salvia leucantha

The biosynthesis of all diterpenoids, including those found in Salvia leucantha, begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net In plants, GGPP is typically formed in the plastids via the deoxyxylulose phosphate (B84403) (DXP) pathway. The construction of the characteristic clerodane scaffold, a hallmark of many compounds in the Lamiaceae family, is a multi-step enzymatic process. biorxiv.org

This process is initiated by a class II diterpene synthase (diTPS), which catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, labdadienyl/copalyl diphosphate (CPP). researchgate.net Subsequently, a class I diTPS acts upon this intermediate to remove the diphosphate group and facilitate further cyclizations and rearrangements. researchgate.netbiorxiv.org The clerodane skeleton itself is the result of a characteristic rearrangement of the labdane (B1241275) framework, involving methyl group migrations. biorxiv.orgnih.gov

Salvia leucantha is a rich source of various diterpenoids, particularly those with a neoclerodane core. Alongside Salvileucalin B, researchers have isolated several other related compounds from this plant, including:

Salvileucalin A : Believed to be the direct biosynthetic precursor to this compound. ebi.ac.uk

Salvileucantholide : A rearranged neoclerodane diterpenoid. researchgate.net

Salvifaricin : Another diterpenoid compound also found in Salvia hispanica. researchgate.netmedchemexpress.com

The presence of these structurally related molecules provides valuable clues into the operative biosynthetic machinery within the plant.

Postulated Biosynthetic Routes to the Rearranged Neoclerodane Skeleton of this compound

The structure of this compound is highly unusual, defined by a complex tricyclo[3.2.1.0(2,7)]octane substructure that forms its norcaradiene core. ebi.ac.ukthieme-connect.com This intricate framework is not formed directly but is thought to arise from a significant molecular rearrangement of a more conventional neoclerodane precursor.

The prevailing hypothesis is that this compound (compound 2 in the table below) is biosynthesized from its co-isolated counterpart, Salvileucalin A (compound 1 ). ebi.ac.uk The proposed transformation is a key intramolecular [4+2] cycloaddition, a type of Diels-Alder reaction. ebi.ac.ukacs.org In this postulated step, the exocyclic C-20 methylene (B1212753) group of Salvileucalin A acts as the dienophile, reacting with the diene system within the molecule to forge the complex polycyclic core of this compound. ebi.ac.uk This bio-inspired reaction has been a central feature in synthetic strategies aimed at producing the molecule in the laboratory. ebi.ac.ukicmol.es

The conversion represents a remarkable molecular reorganization, creating the fully substituted cyclopropane (B1198618) ring that is a defining feature of the this compound norcaradiene core. thieme-connect.comnih.gov

Role of Enzymatic Processes in this compound Formation

The formation of this compound from the basic building blocks of diterpenoid synthesis is governed by a series of specific enzymatic reactions.

Scaffold Formation : The initial creation of the clerodane skeleton from GGPP is catalyzed by the sequential action of class II and class I diterpene synthases. biorxiv.org

Oxidative Modifications : Following the establishment of the basic skeleton, cytochrome P450 (CYP450) enzymes are likely involved in performing various oxidative modifications (e.g., hydroxylations, epoxidations) to create the more functionalized neoclerodane precursors, such as Salvileucalin A. biorxiv.org

Intramolecular Cycloaddition : The final and most critical proposed step is the intramolecular [4+2] cycloaddition that converts Salvileucalin A to this compound. There is considerable scientific discussion about the nature of this transformation. While it could potentially occur spontaneously, it is widely believed to be enzyme-catalyzed. acs.orgplos.orgnih.gov

The hypothetical enzyme responsible for this step is often referred to as a "Diels-Alderase." plos.org Computational studies and quantum chemical calculations have been employed to understand how such an enzyme might function. acs.orgplos.orgfrontiersin.org These theoretical models, termed "theozymes," suggest that the enzyme's active site likely plays a crucial role by: acs.orgplos.org

Substrate Pre-organization : Binding Salvileucalin A and constraining it into a conformation that is highly favorable for the cycloaddition to occur, thus lowering the activation energy of the reaction. frontiersin.org

Catalysis through Hydrogen Bonding : Utilizing specific amino acid residues to form hydrogen bonds with the substrate, which can modulate the electronic properties of the diene and dienophile components to facilitate the reaction. plos.org

These studies indicate that an enzymatic catalysis would significantly accelerate the formation of this compound, ensuring the high degree of stereoselectivity observed in the natural product. plos.orgnih.gov

Advanced Analytical and Spectroscopic Methodologies for Salvileucalin B Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Salvileucalin B Research

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound. Through a comprehensive analysis of 1D (¹H and ¹³C) and 2D NMR data, scientists have been able to piece together the complex connectivity of this rearranged neoclerodane diterpene. researchgate.netsci-hub.se

Detailed ¹H and ¹³C NMR spectral data are crucial for identifying the chemical environment of each proton and carbon atom within the molecule. For instance, in the total synthesis of (+)-Salvileucalin B, the chemical shifts reported in parts per million (ppm) are referenced to the residual chloroform (B151607) (CHCl₃) peak at 7.26 ppm for ¹H NMR and 77.0 ppm for ¹³C NMR. caltech.edu

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between adjacent protons and the one-bond and multiple-bond correlations between protons and carbons. These techniques were vital in confirming the tricyclo[3.2.1.0²⁷]octane substructure, a novel feature of this compound. sci-hub.sethieme-connect.comresearchgate.net The HMBC correlations, in particular, helped to establish long-range couplings, which were key to assembling the complete carbon skeleton. core.ac.ukclockss.org

The following table provides an example of the kind of data generated in NMR studies, although specific and complete data for this compound is distributed across various research publications.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substructure similar to those in this compound (Note: This is a representative table; actual values for this compound require consulting specific research articles)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
131.2-H-2, H-20
440.8-H-3, H-5, H-19
537.4-H-6, H-10, H-19, H-20
935.9-H-1, H-8, H-10, H-11
1034.3-H-1, H-5, H-8, H-11, H-20

Mass Spectrometry Techniques in this compound Identification

Mass spectrometry (MS) is another critical tool in the analysis of this compound, primarily used for determining its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. core.ac.ukescholarship.org For example, in the characterization of related neoclerodane diterpenes, HR-ESI-MS was used to determine the molecular formula by providing the [M+H]⁺ or [M+Na]⁺ ion peaks with high precision. clockss.orgrhhz.net

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to confirm the presence of specific functional groups and substructures within the molecule. This data, when combined with NMR and other spectroscopic information, provides a comprehensive picture of the molecular structure. The enantioselective total synthesis of (+)-Salvileucalin B was confirmed with HRMS and X-ray crystallographic data. caltech.edu

Table 2: Example of Mass Spectrometry Data for a Neoclerodane Diterpene

TechniqueIon ModeObserved m/zCalculated m/zMolecular Formula
HR-ESI-MS[M+H]⁺313.1796313.1804C₂₀H₂₅O₃
HR-ESI-MS[M+Na]⁺335.1616335.1623C₂₀H₂₄O₃Na

Integration of Vibrational Circular Dichroism (VCD) for Conformational and Chiral Analysis in this compound Studies

While NMR and MS are powerful tools for determining the constitution of a molecule, they are often insufficient for establishing the absolute configuration of complex chiral molecules like this compound. Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a crucial technique for this purpose. thieme-connect.comresearchgate.netthieme-connect.de VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure, including its absolute configuration and solution-state conformation. researchgate.net

The absolute structure of this compound was definitively elucidated through a combination of spectroscopic analysis, X-ray crystallography, and VCD. sci-hub.sethieme-connect.com The experimental VCD spectrum of this compound is compared with the theoretical VCD spectra calculated for different possible stereoisomers using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net This approach has been successfully applied to other complex natural products and is now a routine method for determining the absolute stereochemistry of chiral molecules in solution. researchgate.netresearchmap.jp

The use of VCD, in conjunction with other spectroscopic methods, provides a complete and detailed picture of the three-dimensional structure of this compound, which is essential for understanding its biological activity and for guiding synthetic efforts. researchgate.netsci-hub.sethieme-connect.com

Q & A

Q. What spectroscopic methods are used to characterize Salvileucalin B, and how are they applied in structural elucidation?

Methodological Answer: this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR data (e.g., chemical shifts, coupling constants) resolve the compound’s stereochemistry and functional groups, while IR identifies carbonyl and nitrile stretches. HRMS confirms the molecular formula (C₁₄H₁₃O₂⁺ [M – H]⁺) .

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueKey FindingsReference
¹H NMRδ 5.32 (d, J=10 Hz, H-7)
¹³C NMRδ 172.1 (C=O), 118.9 (C≡N)
IR2240 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O)
HRMSm/z 229.0865 [M – H]⁺

Q. What synthetic routes have been reported for this compound?

Methodological Answer: The total synthesis of this compound involves an intramolecular Buchner reaction of α-diazo-β-ketonitriles to construct its cyclopropane core. Key steps include:

Substrate Preparation : Synthesis of diazo-ketonitrile intermediates via sequential alkylation and diazo transfer reactions.

Cyclopropanation : Rhodium-catalyzed intramolecular cyclopropanation to form the norcaradiene framework.

Lactonization : Acid-mediated ring closure to yield the final diterpenoid structure .

Advanced Research Questions

Q. What are the key challenges in achieving enantioselective synthesis of this compound?

Methodological Answer: Enantioselectivity is complicated by the compound’s dense functionalization and stereochemical complexity. Challenges include:

  • Catalyst Design : Identifying chiral catalysts (e.g., Rh₂(S-DOSP)₄) to control stereochemistry during cyclopropanation .
  • Reaction Optimization : Adjusting solvent polarity and temperature to minimize racemization. For instance, low-temperature (-40°C) reactions in dichloromethane improve enantiomeric excess (ee) .
  • Intermediate Stability : Stabilizing norcaradiene intermediates via steric hindrance to prevent undesired rearrangements .

Q. How can researchers resolve discrepancies in spectral data during this compound synthesis?

Methodological Answer: Contradictions in spectral data (e.g., unexpected NMR splitting patterns) require:

Cross-Validation : Comparing experimental data with computational predictions (DFT calculations) for chemical shifts and coupling constants.

Isotopic Labeling : Using ¹³C-labeled precursors to trace carbon connectivity in ambiguous regions.

Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry .

Q. What strategies optimize reaction yields in this compound’s total synthesis?

Methodological Answer: Yield optimization involves:

  • Substrate Modification : Introducing electron-withdrawing groups (e.g., nitriles) to enhance diazo stability .
  • Catalyst Screening : Testing Rh(II), Cu(I), and Ag(I) catalysts for cyclopropanation efficiency. Rh(II) carboxylates achieve >70% yield in intramolecular reactions .
  • Stepwise Purification : Using flash chromatography after each synthetic step to isolate intermediates, reducing side reactions .

Q. How can reproducibility be ensured in this compound synthesis protocols?

Methodological Answer: Reproducibility requires:

  • Detailed Experimental Logs : Documenting exact reagent equivalents (e.g., 1.05 eq. of diazo compound), reaction times, and purification gradients .
  • Standardized Conditions : Replicating inert atmospheres (N₂/Ar) and anhydrous solvents to minimize variability.
  • Peer Validation : Independent replication by collaborating labs to confirm yields and spectral data .

Q. What computational methods support mechanistic studies of this compound’s cyclopropanation?

Methodological Answer: Density functional theory (DFT) calculations model transition states and reaction pathways. For example:

  • Energy Profiles : Calculating activation energies for competing [2+1] vs. [4+3] cycloadditions.
  • Non-Covalent Interactions (NCI) Analysis : Visualizing steric effects influencing enantioselectivity .

Q. Guidelines for Further Research

  • Data Contradiction Analysis : Apply triangulation (e.g., combining NMR, X-ray, and computational data) to resolve ambiguities .
  • Literature Review : Prioritize peer-reviewed synthesis studies over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.